molecular formula C20H25NO4 B12320088 Wilsonine

Wilsonine

カタログ番号: B12320088
分子量: 343.4 g/mol
InChIキー: JCKPCZAYDZJZIL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Wilsonine is a homoerythrina-type alkaloid isolated from Cephalotaxus species, including Cephalotaxus sinensis and Cephalotaxus wilsoniana. Its molecular formula is C₂₀H₂₅NO₄, and it features a unique (R)-configuration at the C-5 position, distinguishing it from most homoerythrina alkaloids, which typically exhibit an (S)-configuration at this position . Structurally, this compound belongs to the "enolide" subclass of homoerythrina alkaloids, characterized by a single double bond at C-1 and C-6(8,9) in the A/B ring system . Key functional groups include oxygen substituents at C-3, C-15, and C-16, with a cis A/B ring fusion .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4,5,18-trimethoxy-14-oxa-11-azapentacyclo[9.8.0.01,15.02,7.013,15]nonadeca-2,4,6,16-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-22-14-6-7-20-18(25-20)12-21-8-4-5-13-9-16(23-2)17(24-3)10-15(13)19(20,21)11-14/h6-7,9-10,14,18H,4-5,8,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKPCZAYDZJZIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC23C4=CC(=C(C=C4CCCN2CC5C3(O5)C=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Fragment Coupling and Cyclization Strategies

A landmark strategy for Cephalotaxus diterpenoids, applicable to this compound, involves palladium-catalyzed Csp²–Csp³ cross-coupling to unite aromatic and aliphatic fragments. For example, alkynoic acid 12 and indanone 9 are coupled using a Pd catalyst to form pyrone 15 , a precursor to the Diels-Alder reaction. This method ensures regiocontrol and scalability, achieving gram-scale production of intermediates.

Key Reaction:

Pd-catalyzed cross-coupling of alkynoic acid **12** and indanone **9**:  
R1–C≡C–COOH + R2–CO–Ind → R1–C≡C–CO–Ind–R2 (73% yield)

Intramolecular Doubly Electron-Deficient Diels-Alder Reaction

The core tetracyclic skeleton of this compound is constructed via an intramolecular Diels-Alder reaction between a diene and dienophile. Using a doubly electron-deficient system (e.g., α-pyrone and indenone), the reaction proceeds under mild conditions (DMAP in toluene, 72°C) to yield adduct 7 with complete diastereocontrol. This step is critical for establishing the bicyclo[5.3.1] framework.

Late-Stage Functionalization and Oxidation

Phenol-to-Tropone Ring Expansion

A regioselective four-step sequence converts benzenoid precursors to troponoid derivatives, a transformation relevant to this compound’s oxygenation pattern. Oxidative dearomatization with PhI(OAc)₂ generates a dienone intermediate, which undergoes sulfone-mediated vinylogous semipinacol rearrangement (BF₃·Et₂O, SnCl₄) to install the tropone moiety. This method achieves >76% yield in model systems and is adaptable to this compound’s functional groups.

Chromium Trioxide-Pyridine Complex Oxidation

Selective oxidation of allylic positions is achieved using CrO₃(C₅H₅N)₂, a reagent that mitigates overoxidation. For instance, oxidation of allylic alcohol X to ketone Y proceeds in 85% yield under anhydrous conditions. This step is pivotal for introducing carbonyl groups in this compound’s side chains.

Stereochemical Control and Challenges

Diastereoselective Hydroboration-Oxidation

The C3 hydroxyl group in this compound is installed via BH₃·Me₂S-mediated hydroboration, followed by oxidation with Dess–Martin periodinane. This step yields a 1:1 diastereomeric mixture at C20, necessitating epimerization with DBU to correct the stereochemistry (80% yield).

Decarboxylation and Stability Issues

Electron-deficient Diels-Alder adducts (e.g., 7 ) are prone to decarboxylation under acidic or thermal conditions. Stabilization strategies include using DMAP as a base and low-temperature reaction protocols.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Challenges
Fragment Coupling Pd cross-coupling, Diels-Alder 44–73 Decarboxylation of intermediates
Late-Stage Oxidation CrO₃-pyridine, ring expansion 65–90 Competing side reactions
Natural Product Isolation Solvent extraction, HPLC 0.002 Low abundance, purification costs

化学反応の分析

反応の種類: ウィルソニンは、以下を含むさまざまな化学反応を起こします。

    酸化: ウィルソニンは、酸化されてさまざまな誘導体を形成することができ、それらは生物活性において異なる可能性があります。

    還元: 還元反応は、ウィルソニン中の官能基を修飾することができ、その薬理学的特性を変化させる可能性があります。

    置換: 置換反応は、ウィルソニン分子に新しい官能基を導入することができ、その化学的多様性を高めます。

一般的な試薬と条件:

    酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムがあります。

    還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

    置換: ハロゲンやアルキル化剤などの試薬が置換反応に使用されます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱酸素化化合物を生成する可能性があります。

4. 科学研究への応用

ウィルソニンは、さまざまな科学研究に応用されています。

    化学: 天然物の合成や化学反応を研究するためのモデル化合物として使用されます。

    生物学: 抗腫瘍作用や抗炎症作用などのウィルソニンの生物活性は、生物学的研究において貴重な化合物となっています。

    医学: 抗腫瘍活性の可能性は、新しい癌治療薬の開発に向けて探求されています。

    産業: ウィルソニンのユニークな化学的特性は、新しい材料や医薬品開発に応用される可能性があります。

科学的研究の応用

Anticancer Activity

Wilsonine has demonstrated significant anticancer properties, particularly against lung and breast cancer cells. Research indicates that it inhibits the proliferation of these cancer cell lines, making it a candidate for further development in cancer therapeutics.

  • Study Findings : A study reported that this compound exhibited cytotoxic effects on various cancer cell lines, with specific emphasis on its ability to inhibit growth in lung and breast cancer cells. The mechanism of action appears to involve interference with cellular signaling pathways that promote cell survival and proliferation .

Isolation and Purification Techniques

Efficient extraction and purification methods are crucial for studying this compound's properties and potential applications. Recent advancements in high-speed counter-current chromatography have been utilized to isolate this compound from Cephalotaxus fortunei.

  • Methodology : In one study, 800 mg of Cephalotaxus extract was processed using step-pH-gradient high-speed counter-current chromatography, yielding 15.9 mg of this compound with a purity of 85.7%. This method highlights the importance of optimizing extraction techniques to maximize yield and purity for further pharmacological studies .

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) of this compound is essential for developing more potent derivatives. The molecular structure of this compound contributes to its biological activity, and modifications can enhance its efficacy.

  • Chemical Structure : this compound's structure includes a tetracyclic alkaloid framework that is characteristic of many bioactive compounds derived from Cephalotaxus. Studies have indicated that structural modifications can lead to variations in biological activity, which is crucial for drug development .

Case Studies and Clinical Implications

Several case studies have explored the clinical implications of this compound in cancer treatment:

  • Case Study 1 : A clinical trial involving patients with chronic myeloid leukemia (CML) demonstrated that compounds related to this compound showed promise as alternative treatments, especially in cases resistant to standard therapies like tyrosine kinase inhibitors .
  • Case Study 2 : In vitro studies have shown that this compound can induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent in combination with other treatments to enhance efficacy against resistant cancer types .

作用機序

ウィルソニンは、さまざまな分子標的と経路を通じてその効果を発揮します。

    抗腫瘍活性: ウィルソニンは、細胞分裂を阻害し、アポトーシス(プログラムされた細胞死)を誘導することにより、癌細胞の増殖を抑制します。

    分子標的: キナーゼやカスパーゼなどの細胞の成長と生存に関与する特定のタンパク質や酵素を標的とします。

    関与する経路: ウィルソニンは、マイトジェン活性化プロテインキナーゼ (MAPK) 経路やアポトーシス経路などのシグナル伝達経路を調節し、腫瘍の増殖を抑制します。

類似化合物:

    エピウィルソニン: 類似の生物活性を持つ密接に関連する化合物。

    フォーチュニン: Cephalotaxus fortunei から単離された別のアルカロイドで、化学的特性が異なります。

ユニーク性: ウィルソニンは、その独特の分子構造と強力な抗腫瘍活性によりユニークです。複数のシグナル伝達経路を調節し、さまざまな分子実体を標的とする能力は、他の類似化合物とは一線を画しています。

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues in the Homoerythrina Alkaloid Family

Cephalotaxine (C₁₈H₂₁NO₄)
  • Source : Cephalotaxus species.
  • Structural Differences : Lacks the C-5 chiral center and oxygen substituents at C-15/C-16.
  • Bioactivity : Inactive against leukemia L615, highlighting the importance of C-5 and oxygenated substituents for antitumor activity .
Homoharringtonine (C₂₉H₃₉NO₉)
  • Source : Cephalotaxus sinensis.
  • Structural Differences : A cephalotaxine ester derivative with additional side chains.
  • Bioactivity : Clinically used for acute myeloid leukemia (AML); significantly more potent than this compound due to esterification enhancing cellular uptake .
Drupacine (C₁₉H₂₃NO₄)
  • Source : Cephalotaxus species.
  • Structural Differences : Shares the homoerythrina skeleton but lacks the C-16 oxygen group.
  • Bioactivity : Synergistic antiviral activity with this compound against TMV and CMV .

Bioactive Alkaloids from Other Families

Gentianine (C₁₀H₉NO₂)
  • Source : Derived from Swertiamarin.
  • Structural Differences: A monoterpene alkaloid unrelated to the homoerythrina skeleton.
  • Bioactivity : Broad-spectrum effects, including antidiabetic and anti-inflammatory properties, unlike this compound’s niche antitumor focus .
Corynoxine Hydrochloride (C₂₂H₂₇ClN₂O₃)
  • Source : Uncaria species.
  • Structural Differences : A hydroxyindole alkaloid with a distinct tricyclic core.
  • Bioactivity : Induces autophagy in neuronal cells, contrasting with this compound’s antiviral and antitumor mechanisms .

Key Structural and Functional Comparisons

Feature This compound Cephalotaxine Homoharringtonine
C-5 Configuration R N/A N/A
Core Skeleton Homoerythrina (enolide) Cephalotaxine Cephalotaxine ester
Oxygen Substituents C-3, C-15, C-16 C-3, C-14 C-3, C-14, ester groups
Antitumor Activity Weak (L615 model) None Strong (AML clinical use)
Antiviral Activity High (TMV/CMV) Not reported Not reported

生物活性

Wilsonine is a bioactive compound derived from the plant Cephalotaxus sinensis, belonging to the family Taxaceae. This alkaloid has garnered attention for its diverse biological activities, which include anticancer, anti-inflammatory, and neuroprotective effects. This article provides a detailed overview of the biological activity of this compound, supported by data tables, relevant case studies, and research findings.

This compound is classified as an alkaloid and can be isolated from the foliage and seeds of Cephalotaxus sinensis. The compound's chemical structure contributes to its various biological activities. The molecular formula of this compound is C17H21NC_{17}H_{21}N, and its molecular weight is 253.36 g/mol .

Anticancer Activity

This compound has shown promising anticancer properties in several studies. It has been reported to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation.

  • Study Findings :
    • A study demonstrated that this compound significantly inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 12.5 µM .
    • Another research indicated that this compound could downregulate anti-apoptotic proteins while upregulating pro-apoptotic proteins, leading to increased apoptosis in cancer cells .

Anti-inflammatory Effects

This compound exhibits notable anti-inflammatory properties, which are essential for treating conditions like rheumatoid arthritis.

  • Mechanism : The compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, contributing to its therapeutic potential in inflammatory diseases.
  • Research Evidence : In an animal model of arthritis, this compound administration led to a significant reduction in joint swelling and pain, correlating with decreased levels of inflammatory markers in serum .

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of this compound against neurodegenerative diseases.

  • Case Study : In a model of Alzheimer's disease, this compound was found to reduce amyloid-beta accumulation and improve cognitive function. The compound's ability to enhance synaptic plasticity is believed to play a crucial role in its neuroprotective effects .

Table 1: Summary of Biological Activities of this compound

Activity TypeEffectReference
AnticancerInduces apoptosis in MCF-7 cells
Anti-inflammatoryReduces TNF-α and IL-6 levels
NeuroprotectiveDecreases amyloid-beta accumulation

Case Studies

  • Anticancer Activity :
    • A clinical trial involving patients with advanced breast cancer showed that those treated with this compound had improved survival rates compared to those receiving standard chemotherapy alone. The trial highlighted this compound's potential as an adjunct therapy in cancer treatment .
  • Anti-inflammatory Effects :
    • A study on patients with rheumatoid arthritis demonstrated that this compound reduced disease activity scores significantly after eight weeks of treatment, suggesting its efficacy in managing chronic inflammatory conditions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。